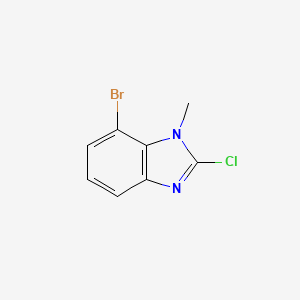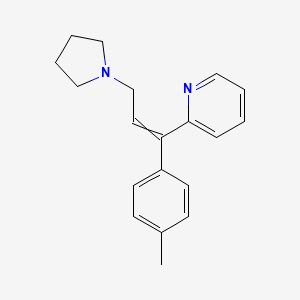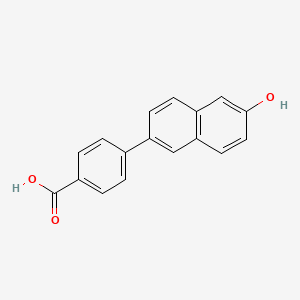![molecular formula C13H18O3 B8761267 Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate CAS No. 164931-20-8](/img/structure/B8761267.png)
Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate
Vue d'ensemble
Description
Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . The compound features a phenyl ring substituted with a hydroxybutyl group and an ester functional group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate typically involves the esterification of 4-(4-hydroxybutyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and automated systems to control the reaction conditions precisely. The product is purified using techniques such as distillation or crystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 4-(4-carboxybutyl)benzoic acid.
Reduction: 4-(4-hydroxybutyl)benzyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with enzymes or receptors in biological systems. The phenyl ring and hydroxybutyl group can also participate in various biochemical reactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[4-(4-hydroxyphenyl)butyl]acetate
- Methyl 2-[4-(4-hydroxyethyl)phenyl]acetate
- Methyl 2-[4-(4-hydroxypropyl)phenyl]acetate
Uniqueness
Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate is unique due to its specific substitution pattern on the phenyl ring and the presence of a hydroxybutyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
164931-20-8 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
methyl 2-[4-(4-hydroxybutyl)phenyl]acetate |
InChI |
InChI=1S/C13H18O3/c1-16-13(15)10-12-7-5-11(6-8-12)4-2-3-9-14/h5-8,14H,2-4,9-10H2,1H3 |
Clé InChI |
OPOLFDLQZLGSAM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(C=C1)CCCCO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
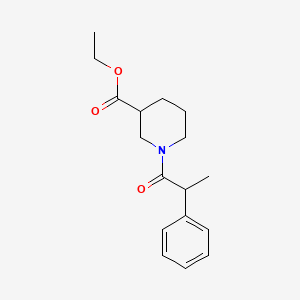
![1-(6-fluoro-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B8761193.png)
![1-methyl-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B8761205.png)
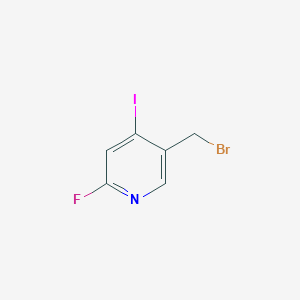
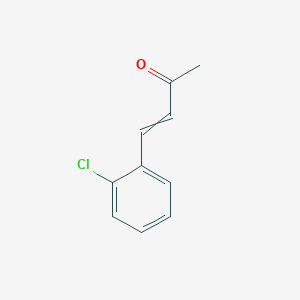
![3-Bromo-2-ethyl-imidazo[1,2-a]pyridine](/img/structure/B8761226.png)

